molecular formula C9H13NO2S B13047255 (1S)-1-(3-methanesulfonylphenyl)ethylamine

(1S)-1-(3-methanesulfonylphenyl)ethylamine

Cat. No.: B13047255
M. Wt: 199.27 g/mol
InChI Key: OZXBHQHDKSSLMS-ZETCQYMHSA-N
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Description

(S)-1-(3-(METHYLSULFONYL)PHENYL)ETHAN-1-AMINEHCL is a chiral amine compound characterized by the presence of a methylsulfonyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-(METHYLSULFONYL)PHENYL)ETHAN-1-AMINEHCL typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a substituted benzene derivative.

    Chiral Amine Formation: The chiral amine is introduced via asymmetric synthesis or chiral resolution techniques.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free amine with hydrochloric acid.

Industrial Production Methods

Industrial production of (S)-1-(3-(METHYLSULFONYL)PHENYL)ETHAN-1-AMINEHCL follows similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are employed to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often used to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-(METHYLSULFONYL)PHENYL)ETHAN-1-AMINEHCL undergoes various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens, nitrating agents, and sulfonating agents.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

(S)-1-(3-(METHYLSULFONYL)PHENYL)ETHAN-1-AMINEHCL has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its pharmacological properties, including potential therapeutic applications in treating certain diseases.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (S)-1-(3-(METHYLSULFONYL)PHENYL)ETHAN-1-AMINEHCL involves its interaction with specific molecular targets, such as enzymes or receptors. The methylsulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The chiral nature of the compound allows for enantioselective interactions, which are crucial in biological systems.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(3-(METHYLSULFONYL)PHENYL)ETHAN-1-AMINEHCL: The enantiomer of the compound with different stereochemistry.

    1-(3-(METHYLSULFONYL)PHENYL)ETHAN-1-AMINE: The non-chiral version without the hydrochloride salt.

    1-(3-(METHYLSULFONYL)PHENYL)PROPANE-1-AMINE: A structurally similar compound with a different alkyl chain length.

Uniqueness

(S)-1-(3-(METHYLSULFONYL)PHENYL)ETHAN-1-AMINEHCL is unique due to its specific chiral configuration and the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. Its enantioselectivity and ability to form specific interactions with molecular targets make it valuable in various research and industrial applications.

Properties

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

IUPAC Name

(1S)-1-(3-methylsulfonylphenyl)ethanamine

InChI

InChI=1S/C9H13NO2S/c1-7(10)8-4-3-5-9(6-8)13(2,11)12/h3-7H,10H2,1-2H3/t7-/m0/s1

InChI Key

OZXBHQHDKSSLMS-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)S(=O)(=O)C)N

Canonical SMILES

CC(C1=CC(=CC=C1)S(=O)(=O)C)N

Origin of Product

United States

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